

# Application Notes and Protocols: Use of Disperse Blue 291 in Blended Fabric Dyeing

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## Compound of Interest

Compound Name: Disperse blue 291

Cat. No.: B15555911

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## Introduction

**Disperse Blue 291**, also identified by the Colour Index (C.I.) number 113395, is a monoazo disperse dye widely utilized in the textile industry.[1] It is primarily employed for the dyeing and printing of polyester fibers and their blends, such as polyester/cotton and polyester/viscose.[1] [2] Dyeing blended fabrics presents a significant challenge, as each fiber component has different chemical properties; polyester is hydrophobic and requires disperse dyes, while cotton is hydrophilic and is typically dyed with reactive dyes.[3][4] **Disperse Blue 291** is particularly noted for its suitability in modern one-bath dyeing procedures, which offer considerable savings in time, energy, and water compared to conventional two-bath methods.[1][2][5] These application notes provide detailed protocols for using **Disperse Blue 291** in the dyeing of polyester/cotton blended fabrics.

## Properties of Disperse Blue 291

**Disperse Blue 291** is a synthetic, water-dispersible dye characterized by its vibrant blue color. [6] Its key chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of **Disperse Blue 291**

Property	Value	Reference
C.I. Name	Disperse Blue 291, C.I. 113395	[1][6]
CAS Number	56548-64-2 / 83929-84-4	[1][6]
Molecular Formula	C <sub>19</sub> H <sub>21</sub> BrN <sub>6</sub> O <sub>6</sub>	[1][6]
Molecular Weight	509.31 g/mol	[1][6]
Chemical Class	Monoazo	[1]
Appearance	Dark blue grains or fine particles	[1][7]
Color	Greenish-light blue	[2]

The performance of a dye is critically evaluated by its fastness properties, which indicate the resistance of the color to various external factors. There are conflicting reports regarding the fastness properties of **Disperse Blue 291**, which should be considered during dye selection.

Table 2: Fastness Properties of **Disperse Blue 291** (AATCC Standards)

Fastness Property	Fading Grade	Staining Grade	Reference
Ironing	3	5	[1]
Light	5	-	[1]
Perspiration	5	5	[1]
Washing	5**	5	[1]

Note: Some sources report poor light fastness.[8]

\*\*Note: Other reports indicate that poor washing fastness can make it difficult to achieve deep shades.  
[9]

## Dyeing Mechanisms on Polyester/Cotton Blends

The successful dyeing of polyester/cotton (P/C) blends relies on using two different dye classes, each targeting a specific fiber type within the same fabric.

- **Polyester Fiber (Hydrophobic):** The compact, crystalline structure of polyester is dyed with non-ionic disperse dyes. At high temperatures (typically 130°C), the amorphous regions of the polyester fibers swell, allowing the fine dye particles to diffuse into the fiber structure.[10] [11] Upon cooling, the dye molecules are physically trapped, resulting in a stable coloration. [10]
- **Cotton Fiber (Hydrophilic):** Cotton, a cellulosic fiber, is dyed with anionic reactive dyes. These dyes form a strong, permanent covalent bond with the hydroxyl groups of the cellulose under alkaline conditions and in the presence of an electrolyte (salt).

*Blend Components and Corresponding Dye Classes*

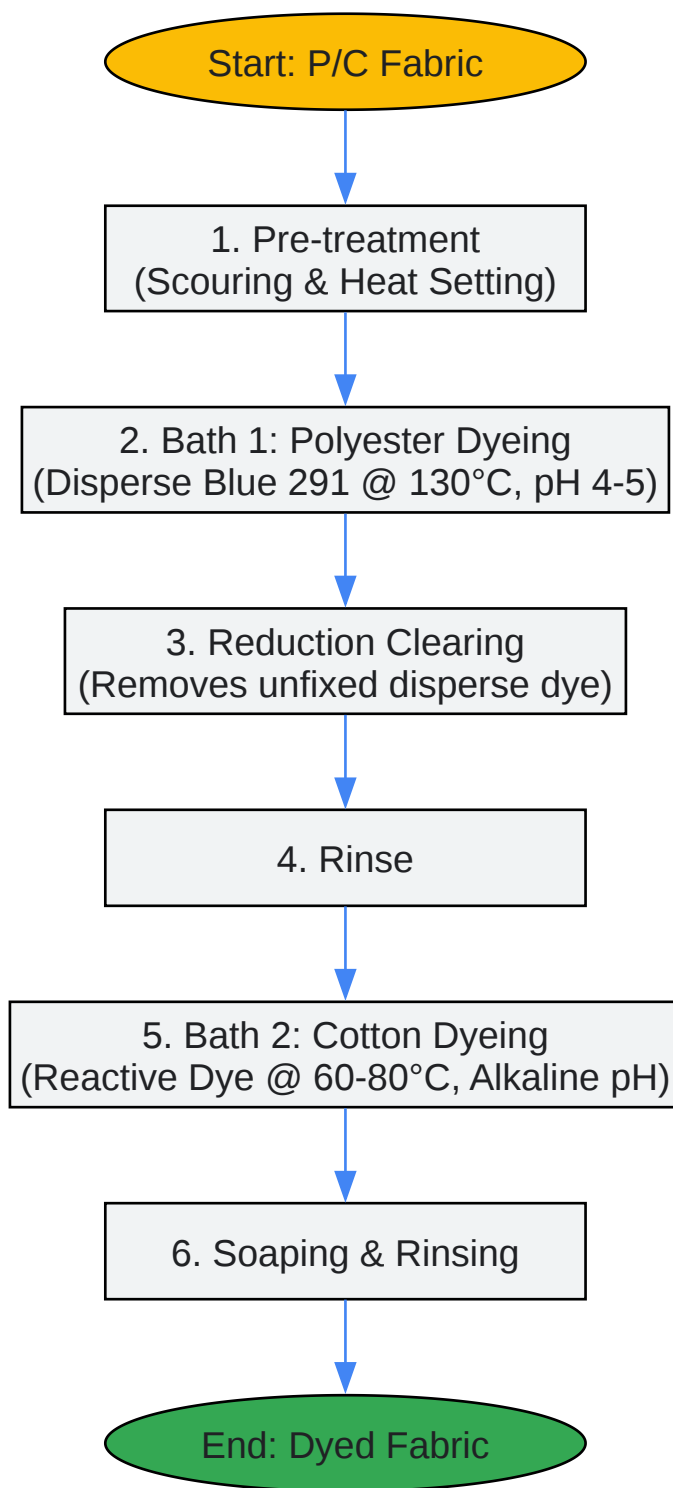
## Experimental Protocols

Two primary methods for dyeing polyester/cotton blends are the conventional two-bath process and the more efficient one-bath, two-step process.

## Protocol 1: Two-Bath Exhaust Dyeing Method (Conventional)

This traditional method involves dyeing the two fiber components in separate, sequential baths, which ensures optimal conditions for each dye class but is resource-intensive.<sup>[3][12]</sup>

Workflow for Two-Bath Dyeing Process



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*Workflow for the Two-Bath Dyeing Process*

Methodology:

- Pre-treatment: Scour the polyester/cotton fabric to remove impurities. Perform heat setting to ensure dimensional stability.[\[3\]](#)
- Bath 1: Polyester Dyeing:
  - Prepare a dyebath with the components listed in Table 3.
  - Introduce the fabric at 50-60°C and run for 15 minutes.[\[12\]](#)
  - Raise the temperature to 130°C over 60 minutes.
  - Hold at 130°C for 60 minutes to allow for dye diffusion into the polyester.
  - Cool the bath, rinse the fabric, and drain.
- Reduction Clearing: Treat the fabric in a separate bath with sodium hydrosulfite and caustic soda to remove surface dye and improve fastness.
- Bath 2: Cotton Dyeing:
  - Prepare a new dyebath with a compatible reactive dye (see Table 4).
  - Add Glauber's salt and run for 15 minutes.
  - Add the reactive dye and run for another 15 minutes.
  - Add soda ash to raise the pH and fix the dye to the cotton.
  - Continue dyeing for 45-60 minutes at the recommended temperature for the reactive dye (typically 60-80°C).
- Final Wash: Rinse the fabric thoroughly, then soap at 95°C for 15 minutes to remove unfixed reactive dye.[\[13\]](#) Finally, perform hot and cold rinses and dry.

Table 3: Recipe for Polyester Dyeing (Bath 1)

Component	Concentration	Function
Disperse Blue 291	X% (on weight of fabric)	Colorant
Dispersing Agent	1 g/L	Keeps dye particles suspended
Leveling Agent	0.5 - 1 g/L	Promotes even dye uptake
Acetic Acid	q.s. to pH 4-5	Provides acidic medium for polyester dyeing
Material-to-Liquor Ratio	1:10 - 1:20	-

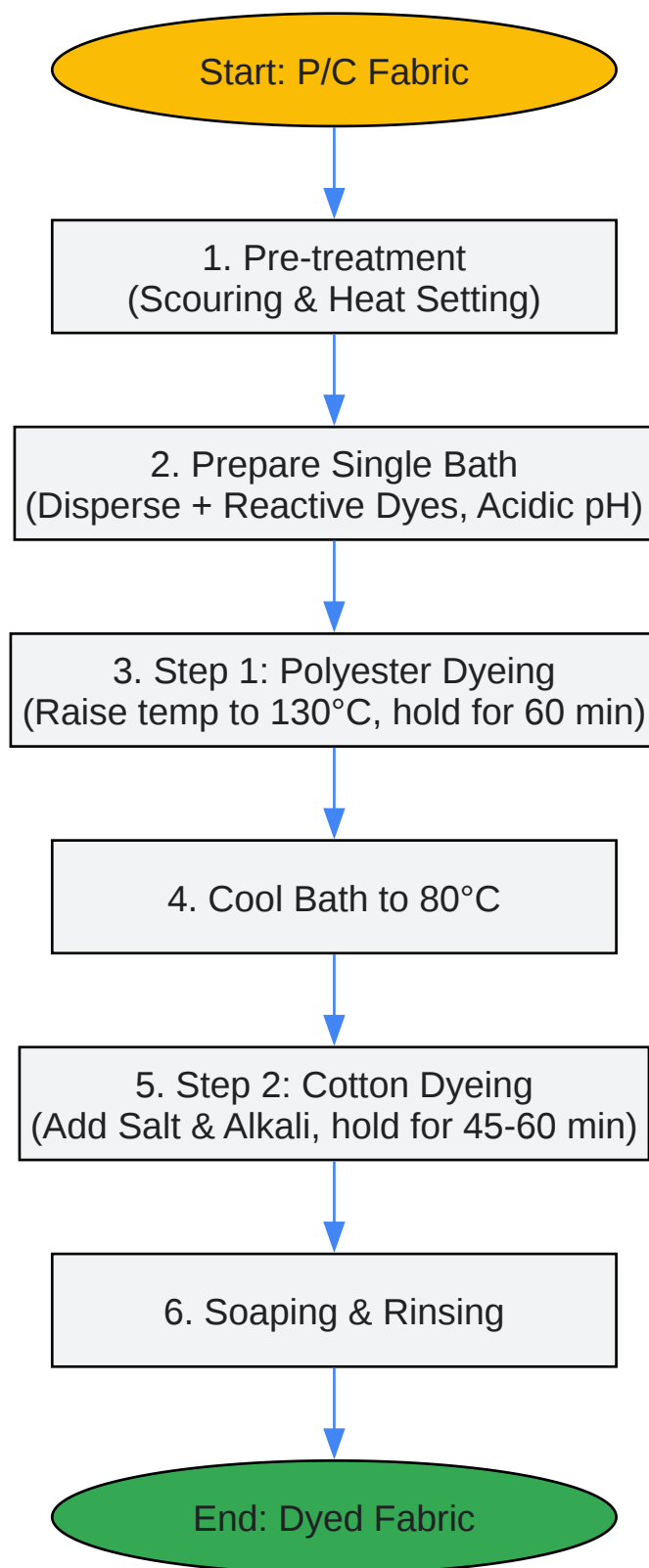
Table 4: Recipe for Cotton Dyeing (Bath 2)

Component	Concentration	Function
Reactive Dye	Y% (on weight of fabric)	Colorant
Glauber's Salt ( $\text{Na}_2\text{SO}_4$ )	20 - 80 g/L	Electrolyte to promote dye exhaustion
Soda Ash ( $\text{Na}_2\text{CO}_3$ )	5 - 20 g/L	Alkali for dye fixation
Material-to-Liquor Ratio	1:10 - 1:20	-

## Protocol 2: One-Bath, Two-Step Exhaust Dyeing Method

This optimized process dyes both fibers in a single bath by controlling the temperature and pH in sequential steps, saving significant resources.[3][4] **Disperse Blue 291** is well-suited for this method.[1]

### Workflow for One-Bath, Two-Step Dyeing Process



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*Workflow for the One-Bath, Two-Step Dyeing Process*



### Methodology:

- Pre-treatment: Scour and heat-set the fabric as in the two-bath method.
- Bath Preparation:
  - Prepare a single dyebath with the components listed in Table 5. Ensure both the **Disperse Blue 291** and the selected reactive dye are stable under these initial conditions.
  - Set the initial pH to 4-5 using acetic acid.
- Step 1: Polyester Dyeing:
  - Introduce the fabric at 50-60°C.
  - Raise the temperature to 130°C and hold for 60 minutes to dye the polyester component.
- Step 2: Cotton Dyeing:
  - Cool the dyebath to 80°C.[\[12\]](#)
  - Add the required amount of Glauber's salt and run for 10 minutes.
  - Add the required amount of soda ash to raise the pH and initiate fixation on the cotton component.
  - Maintain the temperature at 80°C for 45-60 minutes.
- Final Wash: Drain the bath. Rinse the fabric, then conduct a thorough soaping at 95°C to remove all unfixed dye.[\[13\]](#) Complete with final rinses and drying.

Table 5: Recipe for One-Bath, Two-Step Dyeing

Component	Concentration	Function
Disperse Blue 291	X% (o.w.f)	Dyes polyester
Compatible Reactive Dye	Y% (o.w.f)	Dyes cotton
Dispersing/Leveling Agent	1 g/L	Stabilizes disperse dye
Acetic Acid	q.s. to pH 4-5	Initial acidic medium
Glauber's Salt ( $\text{Na}_2\text{SO}_4$ )	20 - 80 g/L	Added in Step 2 for cotton dyeing
Soda Ash ( $\text{Na}_2\text{CO}_3$ )	5 - 20 g/L	Added in Step 2 for fixation
Material-to-Liquor Ratio	1:10 - 1:20	-

## Data Summary and Comparison

The primary advantage of the one-bath method is the significant improvement in production efficiency and reduction in environmental impact.

Table 6: Comparison of Dyeing Methods

Parameter	Two-Bath Method	One-Bath Method	Advantage of One-Bath
Process Time	Longer	Shorter	Increased productivity
Water Consumption	High (two baths + intermediate rinses)	Reduced	Lower water and effluent treatment costs[5]
Energy Consumption	High (heating two separate baths)	Reduced	Lower energy costs[5]
Chemical Usage	Higher overall volume	Lower overall volume	Cost savings[5]
Process Complexity	High (requires two machines or draining/refilling)	Simplified	Improved workflow

## Conclusion

**Disperse Blue 291** is an effective dye for achieving blue shades on polyester and its blended fabrics. Its stability and performance characteristics make it particularly suitable for modern, resource-efficient one-bath dyeing processes.[1] By eliminating the need for a separate bath and intermediate steps like reduction clearing, the one-bath, two-step protocol offers substantial savings in time, water, and energy, aligning with the economic and environmental goals of the modern textile industry.[4][5] The successful application of this method requires careful selection of a compatible reactive dye that can withstand the initial high-temperature, acidic phase of the polyester dyeing cycle. Proper execution of pre-treatment and final washing steps remains critical to achieving high-quality, level dyeing with good fastness properties.

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